5-Bromo-2-(2-methylphenyl)pyridine
Overview
Description
The compound 5-Bromo-2-(2-methylphenyl)pyridine is a brominated pyridine derivative with a methylphenyl group at the second position. This structure is a part of various heterocyclic compounds that have significant applications in pharmaceuticals and materials science due to their unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in several studies. For instance, a method for synthesizing 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives via Fischer indole cyclization has been developed, which is valuable for constructing 5-bromo-7-azaindole scaffolds with various substituents . Another study describes the enantioselective synthesis of (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine, a key intermediate for certain pharmaceuticals, through intramolecular hydroboration–cycloalkylation .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and NMR have been used to characterize the structure of 5-Bromo-2-(trifluoromethyl)pyridine, and density functional theory (DFT) methods have been employed to optimize the geometric structure and calculate vibrational frequencies and chemical shifts . Additionally, the crystal structure of related compounds has been elucidated using X-ray crystallography, revealing intermolecular interactions and confirming the planarity of the thieno[2,3-b]pyridine moiety .
Chemical Reactions Analysis
The reactivity of brominated pyridine derivatives is highlighted by their use as intermediates in various chemical reactions. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine serves as an important intermediate in the synthesis of pyrimidines and related compounds . Moreover, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine ligands have been synthesized and applied in coupling reactions, demonstrating the versatility of brominated pyridines in catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines have been extensively studied. The non-linear optical (NLO) properties of 5-Bromo-2-(trifluoromethyl)pyridine were determined using DFT methods, and the molecule's interaction with DNA and its antimicrobial activities were also investigated . Theoretical calculations and Hirshfeld surface analysis have been performed on novel 6-bromo-imidazo[4,5-b]pyridine derivatives to understand their intermolecular contacts and potential as enzyme inhibitors .
Scientific Research Applications
1. Synthesis of Novel Pyridine-Based Derivatives
- Summary of Application: This compound is used as a starting reagent in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
- Methods of Application: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .
- Results or Outcomes: The synthesized pyridine derivatives showed potential as chiral dopants for liquid crystals . The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .
2. Synthesis of Pyridinesulfonamide Derivatives
- Summary of Application: The compound is used in the synthesis of pyridinesulfonamide derivatives, which have been found to possess a large number of different biological activities .
- Methods of Application: The specific methods of synthesis were not detailed in the source .
- Results or Outcomes: The synthesized compounds inhibit the activity of PI3Kα kinase with IC 50 values of 1.08 and 2.69 μM .
3. Synthesis of 5,5’-dimethyl-2,2’-bipyridine and 5-methyl-2,2’:6’,2"-terpyridine
- Summary of Application: 2-Bromo-5-methylpyridine has been used as a starting reagent for the synthesis of 5,5’-dimethyl-2,2’-bipyridine and 5-methyl-2,2’:6’,2"-terpyridine .
- Methods of Application: The specific methods of synthesis were not detailed in the source .
- Results or Outcomes: The results or outcomes were not detailed in the source .
4. Synthesis of Pyridinium Salts
- Summary of Application: Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals. These privileged scaffolds have played an intriguing role in a wide range of research topics .
- Methods of Application: The specific methods of synthesis were not detailed in the source .
- Results or Outcomes: The results or outcomes were not detailed in the source .
5. Synthesis of Nitroazolo-[5,1-c][1,2,4]triazines and Nitroazolo[1,5-a]pyrimidines
- Summary of Application: A new family of antiviral compounds has been found. The medication Triazavirin showed a broad spectrum of antiviral action and high efficacy .
- Methods of Application: The specific methods of synthesis were not detailed in the source .
- Results or Outcomes: The results or outcomes were not detailed in the source .
6. Synthesis of Pyrimido[1,2-a]benzimidazoles
- Summary of Application: A new family of antiviral compounds has been found. The medication Triazavirin showed a broad spectrum of antiviral action and high efficacy .
- Methods of Application: The specific methods of synthesis were not detailed in the source .
- Results or Outcomes: The results or outcomes were not detailed in the source .
properties
IUPAC Name |
5-bromo-2-(2-methylphenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-4-2-3-5-11(9)12-7-6-10(13)8-14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYDTWSRQURVQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520268 | |
Record name | 5-Bromo-2-(2-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50520268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-methylphenyl)pyridine | |
CAS RN |
88345-94-2 | |
Record name | 5-Bromo-2-(2-methylphenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88345-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(2-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50520268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(2-methylphenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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